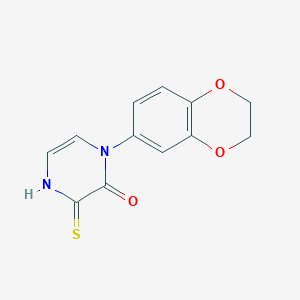

![molecular formula C11H7FN4O B6515309 7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one CAS No. 933220-52-1](/img/structure/B6515309.png)

7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A suitable approach to the synthesis of 3,7-disubstituted [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones has been suggested . The reaction sequence starts from known oxalic acid monoamide esters, already having the substituent, which will occupy position 7 in the target [1,2,4]triazolo[4,3-a]pyrazin-8(7H)-ones . Monoamides are easily converted to asymmetric oxalic acid diamides by refluxing with 2,2-dimethoxyethylamine in DMF . The subsequent cyclization of compounds by refluxing in trifluoroacetic acid or in a mixture of acetic and trifluoroacetic acid results in 1-substituted pyrazine-2,3-diones .Molecular Structure Analysis

The molecular structure of “7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one” can be analyzed using various techniques such as 13C NMR spectrum . The 13C NMR spectrum shows δ, ppm: 104.7 (C-5); 122.0 (d, J C–F =17.0, C-3,5 Ar); 122.8; 134.1 (C-2,6 Ar); 144.8; 148.9; 151.9; 152.4; 161.5 (d, J C-F =257.0, C-4 Ar) .Applications De Recherche Scientifique

7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has been studied for its potential applications in medicinal chemistry, organic synthesis, and drug discovery. It has been shown to have antibacterial and antifungal activity, and has been used as an inhibitor of the enzyme monoamine oxidase. This compound has also been studied for its potential use in the treatment of cancer and other diseases.

Mécanisme D'action

Target of Action

The primary targets of 7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell growth and survival, making them important targets in cancer treatment .

Mode of Action

This compound interacts with its targets by inhibiting their activities. It binds to the active sites of c-Met and VEGFR-2 kinases, preventing them from phosphorylating their substrates . This inhibition disrupts the signaling pathways regulated by these kinases, leading to changes in cellular processes such as cell proliferation and angiogenesis .

Biochemical Pathways

The compound affects the c-Met and VEGF signaling pathways . By inhibiting c-Met and VEGFR-2, it disrupts the downstream effects of these pathways, which include cell growth, survival, and angiogenesis . This disruption can lead to the inhibition of tumor growth and metastasis .

Result of Action

The compound exhibits excellent antitumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It has been shown to inhibit the growth of these cells in a dose-dependent manner and induce apoptosis . Additionally, it has been found to inhibit the expression of c-Met and VEGFR-2 in A549 cells .

Avantages Et Limitations Des Expériences En Laboratoire

7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, with a straightforward diazotization/cyclization reaction. It also has a relatively low cost of synthesis, making it an attractive option for research. However, it is important to note that this compound is a relatively new compound, and its full pharmacological profile is not yet known. This means that there is potential for unexpected side effects or interactions with other drugs.

Orientations Futures

The potential applications of 7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one are still being explored. Possible future directions include further research into its potential use as an inhibitor of monoamine oxidase, as well as its potential use in the treatment of cancer and other diseases. Additionally, further research into its biochemical and physiological effects, as well as its potential side effects and interactions with other drugs, could provide valuable insight into its use in medicine. Finally, further research into its synthesis method could lead to more efficient and cost-effective production of this compound.

Méthodes De Synthèse

7-(4-fluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one can be synthesized via a diazotization/ cyclization reaction. In this reaction, an aromatic amine is diazotized with hydrochloric acid and sodium nitrite to form a diazonium salt. The diazonium salt is then reacted with the aromatic amine in the presence of a base, such as sodium hydroxide, to form this compound.

Propriétés

IUPAC Name |

7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN4O/c12-8-1-3-9(4-2-8)16-6-5-15-7-13-14-10(15)11(16)17/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSPLESGHGHGCRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=CN3C=NN=C3C2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-chlorophenyl)methyl]-6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,4-dihydroquinolin-4-one](/img/structure/B6515229.png)

![6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B6515237.png)

![N-[(4-fluorophenyl)methyl]-2-({9-[(3-fluorophenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide](/img/structure/B6515252.png)

![N-(3-bromophenyl)-2-{[5-(3-chloro-4-methoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515268.png)

![2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6515286.png)

![methyl 4-(4-ethylphenyl)-1,1-dioxo-4H-1lambda6-pyrido[3,2-b][1,4]thiazine-2-carboxylate](/img/structure/B6515301.png)

![2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B6515312.png)

![N-(4-acetylphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515320.png)

![N-(4-chlorophenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515327.png)

![2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide](/img/structure/B6515335.png)

![N-(4-ethylphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515342.png)

![N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethylphenyl)-5-methyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B6515346.png)

![3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one](/img/structure/B6515353.png)